![molecular formula C14H14N2O2 B1365574 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 32275-63-1](/img/structure/B1365574.png)
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
“1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a heterocyclic aromatic organic compound . It has a molecular formula of C14H14N2O2 . The indazole moiety in this compound is known to exhibit a wide variety of biological properties .
Synthesis Analysis
A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .
Molecular Structure Analysis
The molecular structure of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” has been investigated using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .
Chemical Reactions Analysis
The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” include a molecular weight of 242.28 . It has a melting point of 163-164 .
Scientific Research Applications
Antiproliferative Agent
This compound has been studied for its potential as an antiproliferative agent . Researchers have synthesized various N-phenyl-1H-indazole-1-carboxamides and evaluated them against a panel of tumor cell lines derived from nine clinically isolated cancer types . The results suggest that derivatives of this compound could be promising candidates for cancer treatment.
Anti-Inflammatory Activity
In the realm of anti-inflammatory research, derivatives of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have shown significant effects. Studies have identified that certain derivatives exhibit comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug . This indicates the compound’s potential in developing new anti-inflammatory medications.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as the aforementioned kinases) and induce changes that can inhibit or regulate the function of these targets .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and cell volume control .
Future Directions
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVNHMXVLFXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196318 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
CAS RN |
32275-63-1 |
Source
|
Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32275-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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